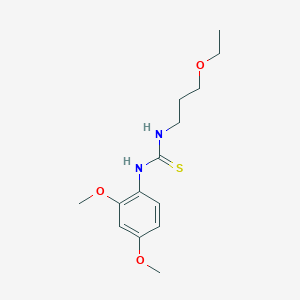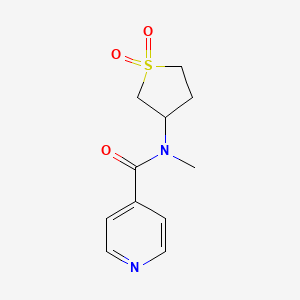
N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in scientific research for its antioxidant properties. DMTU has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antioxidant properties that can protect against oxidative stress-induced damage. This compound has also been studied for its potential use as a radioprotective agent in cancer treatment. In agriculture, this compound has been shown to enhance plant growth and improve crop yield by reducing oxidative stress. In environmental science, this compound has been studied for its potential use as a water treatment agent to remove heavy metal ions.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative stress and damage to cells. This compound can also chelate metal ions, such as copper and iron, which can generate ROS through the Fenton reaction. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can further protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, this compound has been shown to improve endothelial function and reduce oxidative stress-induced damage. In the nervous system, this compound has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's. In the reproductive system, this compound has been shown to improve sperm quality and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. This compound can also be easily synthesized and purified in the lab. However, this compound has some limitations, such as its instability under acidic conditions and its potential to form adducts with metal ions that can interfere with its antioxidant activity.
Direcciones Futuras
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(3-ethoxypropyl)thiourea research, such as exploring its potential applications in cancer treatment, neuroprotection, and water treatment. This compound can also be modified to improve its stability and antioxidant activity. Further studies are needed to elucidate the molecular mechanisms of this compound's antioxidant activity and its effects on different systems. Overall, this compound has the potential to be a valuable tool in scientific research and has promising applications in various fields.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-19-9-5-8-15-14(20)16-12-7-6-11(17-2)10-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWZUAWBYCTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)

![4-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985728.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985742.png)
![N-{4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B3985744.png)


![4-{2-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3985751.png)

![1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3985779.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985787.png)
![N-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3985798.png)
![1-{[5-(4-bromophenyl)-2-furyl]carbonothioyl}-4-(2-nitrophenyl)piperazine](/img/structure/B3985808.png)
